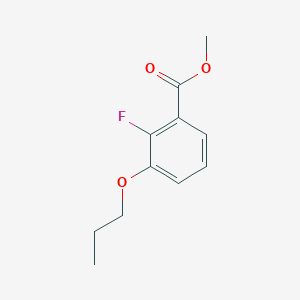

Methyl 2-fluoro-3-propoxybenzoate

Description

Properties

IUPAC Name |

methyl 2-fluoro-3-propoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-3-7-15-9-6-4-5-8(10(9)12)11(13)14-2/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVPTTSWNBIZGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Elucidation of Molecular Structure and Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei within a molecule. For Methyl 2-fluoro-3-propoxybenzoate, a multi-faceted NMR approach is essential for an unambiguous assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and for gaining insights into its preferred conformation.

Multi-Dimensional NMR Techniques (e.g., 2D-NMR) for Full Assignment

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of chemically distinct nuclei, the complexity of the aromatic and aliphatic signals in this compound necessitates the use of two-dimensional (2D) NMR experiments for a complete and accurate assignment.

¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal the scalar coupling network between protons. For the propoxy group, COSY would show correlations between the methylene (B1212753) protons and the terminal methyl protons. In the aromatic region, it would help to distinguish between the coupled protons on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the chemical shifts of protons with their directly attached carbon atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signals of the methoxy (B1213986) and propoxy groups would be correlated with their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between different functional groups. For example, HMBC would show correlations between the methoxy protons and the carbonyl carbon of the ester group, as well as between the aromatic protons and the carbons of the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may differ from experimental data.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -OCH₃ | ~3.9 | ~52 |

| -OCH₂CH₂CH₃ | ~4.1 (t) | ~70 |

| -OCH₂CH₂CH₃ | ~1.8 (sextet) | ~22 |

| -OCH₂CH₂CH₃ | ~1.0 (t) | ~10 |

| Aromatic H | ~7.0-7.5 (m) | - |

| Aromatic C | - | ~115-160 |

| C=O | - | ~165 |

Fluorine-19 NMR Spectroscopy for Chemical Environment Probing

¹⁹F NMR is a highly sensitive technique for probing the local electronic environment of fluorine atoms. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. The chemical shift of the fluorine atom in this compound would be highly sensitive to the electronic effects of the adjacent propoxy and methyl ester groups. The large chemical shift range of ¹⁹F NMR helps in resolving signals even in complex molecules. Furthermore, coupling between the ¹⁹F nucleus and neighboring ¹H and ¹³C nuclei provides valuable structural information.

Solid-State NMR for Conformational and Packing Analysis

While solution-state NMR provides information on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can elucidate the specific conformation and intermolecular packing adopted in the crystalline state. For this compound, ssNMR could reveal details about the dihedral angles between the aromatic ring and the ester and propoxy substituents, as well as information on intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to obtain high-resolution spectra of solids.

Analysis of Spin-Spin Coupling Constants (e.g., J_H-F, J_C-F) for Structural Insights

The magnitude of the spin-spin coupling constants (J-couplings) between fluorine and adjacent protons or carbons is highly dependent on the number of intervening bonds and the dihedral angles between the coupled nuclei.

J_H-F Coupling: The coupling between the fluorine atom and the aromatic protons (³J_H-F and ⁴J_H-F) can provide information about the substitution pattern on the benzene ring.

J_C-F Coupling: The through-bond coupling between the fluorine and the carbons of the aromatic ring (¹J_C-F, ²J_C-F, ³J_C-F) is a powerful tool for confirming the position of the fluorine substituent. The one-bond C-F coupling (¹J_C-F) is typically large, while the two- and three-bond couplings are smaller but still provide valuable structural information. The analysis of these coupling constants, often in conjunction with theoretical calculations, can offer insights into the conformational preferences of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a molecule.

In the case of this compound, the IR and Raman spectra would be expected to show characteristic bands for the following functional groups:

C=O stretch: A strong absorption in the IR spectrum around 1720-1740 cm⁻¹ is characteristic of the carbonyl group in the methyl ester.

C-O stretch: Bands corresponding to the C-O stretching vibrations of the ester and ether linkages would be expected in the 1000-1300 cm⁻¹ region.

C-H stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the methoxy and propoxy groups would be observed in the 2850-3000 cm⁻¹ range.

Aromatic C=C stretch: Vibrations associated with the benzene ring would be seen in the 1450-1600 cm⁻¹ region.

C-F stretch: The C-F stretching vibration would likely appear in the 1000-1400 cm⁻¹ region, though its exact position can be influenced by coupling with other vibrations.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Ester | C=O stretch | 1720-1740 |

| Ether & Ester | C-O stretch | 1000-1300 |

| Aromatic | C-H stretch | >3000 |

| Aliphatic | C-H stretch | 2850-3000 |

| Aromatic | C=C stretch | 1450-1600 |

| Fluoro | C-F stretch | 1000-1400 |

Correlation of Vibrational Modes with Substituent Effects

The positions and intensities of the vibrational bands in the IR and Raman spectra are sensitive to the electronic and steric effects of the substituents on the aromatic ring. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the propoxy group will influence the electron density distribution in the benzene ring, which in turn affects the force constants of the various bonds and thus their vibrational frequencies. For instance, these substituent effects can lead to shifts in the characteristic vibrational frequencies of the aromatic ring compared to unsubstituted benzene. A detailed analysis of these shifts, often supported by computational chemistry, can provide further insights into the electronic structure of this compound.

Hydrogen Bonding Interactions and Conformational Preferences

The presence of a fluorine atom and oxygen atoms in this compound allows for potential intramolecular hydrogen bonding, which can significantly influence its conformational preferences. The interaction between the fluorine atom and nearby protons, or between the oxygen atoms of the propoxy and ester groups with aromatic protons, can lead to the stabilization of specific conformers.

While specific studies on the hydrogen bonding of this compound are not available, research on similar methyl 2-fluoroesters provides valuable insights. Studies on the conformational equilibrium of compounds like methyl 2-fluoropropionate have shown that the balance between different rotamers is delicate and solvent-dependent. rsc.org For this compound, it is hypothesized that an equilibrium exists between conformers where the propoxy group is oriented in different positions relative to the ester and fluoro groups. The stability of these conformers is governed by a combination of steric hindrance, electrostatic interactions, and potential weak hydrogen bonds, such as C-H···O or C-H···F interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of coupling constants (e.g., ¹JCF, ³JHH) and Nuclear Overhauser Effect (NOE) data, would be instrumental in determining the dominant conformers in solution. Theoretical calculations using methods like Density Functional Theory (DFT) would also be crucial to model the potential energy surface and identify the most stable conformations.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₁H₁₃FO₃), the exact mass can be calculated and compared with the experimentally measured value to confirm its elemental composition.

Table 1: Predicted m/z values for adducts of a related compound, 2-fluoro-3-methylbenzoic acid (C₈H₇FO₂) uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 155.05029 |

| [M+Na]⁺ | 177.03223 |

| [M-H]⁻ | 153.03573 |

| [M+NH₄]⁺ | 172.07683 |

| [M+K]⁺ | 193.00617 |

| [M+H-H₂O]⁺ | 137.04027 |

| [M+HCOO]⁻ | 199.04121 |

| [M+CH₃COO]⁻ | 213.05686 |

This table illustrates the kind of data obtained from HRMS analysis of a structurally similar compound.

Tandem Mass Spectrometry for Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) and its subsequent fragmentation to produce a series of daughter ions. The analysis of these fragments provides detailed information about the connectivity of atoms within the molecule.

For this compound, the fragmentation in an electron ionization (EI) mass spectrum would likely proceed through several key pathways:

Loss of the propoxy group: Cleavage of the ether bond could result in the loss of a propoxy radical (•OCH₂CH₂CH₃) or a propylene (B89431) molecule (CH₂=CHCH₃) via a McLafferty-type rearrangement.

Loss of the methoxy group: Fragmentation of the ester group could lead to the loss of a methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH).

Decarboxylation: Loss of the entire ester group as COOCH₃.

Ring fragmentation: Cleavage of the benzene ring, although this typically requires higher energy.

By analyzing the m/z values of the resulting fragments, a detailed picture of the molecule's structure can be constructed.

X-ray Crystallography for Solid-State Molecular Architecture (If Applicable)

For this compound, obtaining a single crystal of sufficient quality is a prerequisite for X-ray diffraction analysis. If successful, the resulting crystal structure would unequivocally determine its solid-state conformation, including the orientation of the propoxy and ester groups relative to the fluorinated benzene ring. As of now, no published X-ray crystal structure for this specific compound has been found. However, the crystal structure of a related compound, methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate, has been reported, demonstrating the feasibility of crystallographic studies on molecules with a methyl 2-fluoro-ester moiety. researchgate.net

Chiroptical Spectroscopy for Stereochemical Purity (If Applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

This compound itself is not chiral. It does not possess a stereocenter and therefore does not exhibit optical activity. Consequently, chiroptical spectroscopy is not applicable for the analysis of its stereochemical purity.

Chemical Reactivity and Transformation Mechanisms

Hydrolytic Stability and Kinetic Studies

The hydrolysis of Methyl 2-fluoro-3-propoxybenzoate, which involves the cleavage of the ester bond to yield 2-fluoro-3-propoxybenzoic acid and methanol (B129727), can proceed under both acidic and basic conditions. quora.comchegg.comyoutube.com The stability of the ester is influenced by the electronic properties of the substituents on the aromatic ring.

Under acidic conditions, the hydrolysis mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. quora.com Similar to basic hydrolysis, the electronic effects of the substituents play a crucial role. The electron-withdrawing nature of the fluorine atom would likely facilitate this reaction.

Table 1: Expected Relative Rates of Hydrolysis for Substituted Methyl Benzoates

| Compound | Substituent Effects | Expected Relative Rate of Hydrolysis |

| Methyl Benzoate (B1203000) | Reference | 1 |

| Methyl 2-fluorobenzoate | Strong -I effect of F | > 1 |

| Methyl 3-propoxybenzoate | +R, weak -I effect of OPr | < 1 |

| This compound | -I of F, +R/-I of OPr | Likely > 1 |

This table presents a qualitative prediction based on general principles of electronic effects.

Transesterification Reactions and Mechanism Elucidation

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. ucla.eduresearchgate.net This reaction can be catalyzed by either acids or bases. ucla.edu

In an acid-catalyzed transesterification, the reaction proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack of an alcohol molecule. For this compound, reacting it with a different alcohol (e.g., ethanol) in the presence of a strong acid like sulfuric acid would lead to the formation of Ethyl 2-fluoro-3-propoxybenzoate and methanol.

Base-catalyzed transesterification involves the reaction with an alkoxide, such as sodium ethoxide. The ethoxide ion acts as a nucleophile, attacking the carbonyl carbon and leading to the displacement of the methoxide (B1231860) ion.

The equilibrium of the transesterification reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products as it is formed. The electronic effects of the fluoro and propoxy groups are expected to influence the reaction rate in a manner similar to hydrolysis.

Aminolysis Reactions

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. In the case of this compound, reaction with an amine (e.g., ammonia (B1221849) or a primary or secondary amine) would yield 2-fluoro-3-propoxybenzamide and methanol.

The reaction is typically slower than hydrolysis and often requires heating. The mechanism involves nucleophilic attack of the amine on the carbonyl carbon. The reactivity of the ester towards aminolysis is enhanced by the presence of electron-withdrawing groups. Therefore, the ortho-fluoro substituent in this compound is expected to facilitate this reaction.

While specific studies on the aminolysis of this compound are not prevalent, related compounds like methyl 3-amino-2-fluorobenzoate are known intermediates in the synthesis of pharmaceuticals, highlighting the importance of amino-functionalized fluorinated benzoates. nih.govchemicalbook.com

Reactions with Organometallic Reagents and Subsequent Transformations

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily react with esters. libretexts.org The reaction of this compound with an excess of a Grignard or organolithium reagent would not stop at the ketone but proceed to form a tertiary alcohol.

The mechanism involves the initial nucleophilic addition of the organometallic reagent to the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion to form a ketone. The newly formed ketone is also highly reactive towards the organometallic reagent and undergoes a second nucleophilic addition to yield, after an acidic workup, a tertiary alcohol where two of the alkyl groups are derived from the organometallic reagent. wikipedia.orgmasterorganicchemistry.com

The choice of the organometallic reagent allows for the introduction of a wide variety of substituents in place of the methoxy (B1213986) group and the carbonyl oxygen.

Photochemical Reactivity and Rearrangements

The photochemical reactivity of aromatic esters can involve various transformations, including photo-enolization and cycloaddition reactions. rsc.org The presence of a fluorine atom on the benzene (B151609) ring can also influence the photochemical behavior. While specific photochemical studies on this compound are scarce, related compounds offer some insights. For instance, photo-enolization has been observed in 2-methylbenzaldehyde, leading to intermediates that can be trapped by dienophiles. rsc.org It is conceivable that under UV irradiation, this compound could undergo transformations involving the ester group or the aromatic ring.

Ring Modification Reactions of the Benzoate Moiety

The benzene ring of this compound can undergo electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts reactions. The position of substitution is directed by the combined electronic effects of the existing substituents.

The substituents on the ring are:

-OPr (propoxy): A strong activating and ortho, para-directing group due to its +R effect.

-COOCH₃ (methyl ester): A deactivating and meta-directing group due to its -R and -I effects.

The directing effects of these groups are as follows:

The propoxy group at position 3 will direct incoming electrophiles to its ortho positions (positions 2 and 4) and its para position (position 6).

The fluorine atom at position 2 will direct to its para position (position 5).

The methyl ester group at position 1 is a meta-director, which would direct to position 5.

Considering these effects, the most activated positions for electrophilic attack are positions 4 and 6, which are ortho and para to the strongly activating propoxy group. Position 5 is also a potential site, being para to the fluoro group and meta to the ester group. The presence of multiple substituents can lead to a mixture of products, and the precise outcome would depend on the specific reaction conditions and the nature of the electrophile. The synthesis of related compounds like 6-bromo-2-fluoro-3-propoxybenzoic acid suggests that substitution at position 6 is feasible. achemblock.com

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, where a nucleophile displaces a halide ion. The reaction generally proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.netwikipedia.org The rate of this reaction is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer complex. wikipedia.org

In the case of this compound, the fluorine atom is the leaving group. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates the initial nucleophilic attack. wikipedia.org However, the other substituents on the ring have competing effects. The propoxy group at the 3-position is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. Conversely, the methyl ester group at the 2-position is electron-withdrawing, which should activate the ring. The position of these groups is critical. Since the activating ester group is meta to the fluorine leaving group, its ability to stabilize the negative charge of the Meisenheimer complex through resonance is limited.

For an effective SNAr reaction on this compound, a strong nucleophile and potentially elevated temperatures would likely be required. The reaction of polyfluoroarenes with various nucleophiles often necessitates forcing conditions if strong activating groups are absent. nih.gov In some cases, the use of a strong base in a polar aprotic solvent like DMSO can promote the N-arylation of indoles and carbazoles with fluoroarenes. nih.gov

Modern catalytic methods, such as organic photoredox catalysis, have emerged to facilitate the SNAr of unactivated fluoroarenes under milder conditions. nih.govresearchgate.net These methods involve the generation of a radical cation from the fluoroarene, which is then more susceptible to nucleophilic attack. Such a strategy could potentially be applied to this compound to achieve substitution of the fluorine atom with various nucleophiles, including alcohols, amines, and carboxylic acids. researchgate.net

| Reaction | Reagents and Conditions | Expected Product | Notes |

| General SNAr | Nu- (e.g., RO-, R₂N-), Heat | Methyl 2-(nucleophile)-3-propoxybenzoate | The electron-donating propoxy group and the meta-positioned ester group likely result in low reactivity under standard SNAr conditions. |

| Base-Promoted N-Arylation | Indole (B1671886) or Carbazole (B46965), KOH, DMSO, Heat | N-Aryl indole or carbazole derivative | Based on similar reactions with fluoroarenes, this could be a viable method for C-N bond formation. nih.gov |

| Photoredox Catalyzed SNAr | Nucleophile, Photocatalyst (e.g., Acridinium salt), Light | Methyl 2-(nucleophile)-3-propoxybenzoate | This modern approach may overcome the low intrinsic reactivity of the substrate. nih.govresearchgate.net |

De-fluorination Reactions, including Hydrodefluorination

De-fluorination, and more specifically hydrodefluorination (the replacement of a fluorine atom with a hydrogen atom), is a significant transformation in organofluorine chemistry. The high strength of the C-F bond makes this a challenging reaction to achieve. Catalytic methods are often employed to facilitate this process.

Several catalytic systems have been developed for the hydrodefluorination of aryl fluorides. These often involve transition metals such as rhodium, ruthenium, or palladium. For instance, a rhodium-based heterogeneous catalyst (Rh/Al₂O₃) with H₂ gas has been shown to effectively hydrodefluorinate and hydrogenate fluorobenzene (B45895) under mild aqueous conditions. acs.orgrsc.org Ruthenium N-heterocyclic carbene (NHC) complexes have also been utilized to catalyze the hydrodefluorination of fluoroarenes using silanes as the hydrogen source. elsevierpure.com

More recently, photoredox catalysis has been applied to the hydrodefluorination of electron-rich aryl fluorides. umn.edu Anionic rhodium-gallium complexes, for example, can catalyze the hydrodefluorination of challenging C-F bonds upon irradiation with light in the presence of a hydrogen source. umn.edu Another approach involves the use of highly Lewis acidic silyl (B83357) cations to catalytically activate the C-F bond for hydrodefluorination. nih.gov

The success of these methods for this compound would depend on the compatibility of the catalyst with the ester and ether functionalities present in the molecule. The electronic nature of the substituents would also play a role in the efficiency of the catalytic cycle.

| Catalytic System | Reagents and Conditions | Expected Product | Reference/Notes |

| Rhodium on Alumina | H₂, H₂O, room temperature | Methyl 3-propoxybenzoate | Based on the hydrodefluorination of fluorobenzene. acs.orgrsc.org |

| Ruthenium-NHC Complex | Et₃SiH, solvent | Methyl 3-propoxybenzoate | Silanes act as the hydride source in this system. elsevierpure.com |

| Silyl Cation Catalysis | [Et₃Si]⁺[CHB₁₁H₅Cl₆]⁻, silane | Methyl 3-propoxybenzoate | Utilizes a highly Lewis acidic catalyst to activate the C-F bond. nih.gov |

| Photoredox Catalysis | Photocatalyst, H-donor, light | Methyl 3-propoxybenzoate | A potential mild method for hydrodefluorination. umn.edu |

Decarboxylative Processes and Coupling Reactions

Decarboxylative reactions of aromatic carboxylic acids and their derivatives offer a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org For aromatic esters like this compound, a related process known as decarbonylative coupling can occur, where the ester is converted to an aryl electrophile that can then participate in cross-coupling reactions. elsevierpure.comacs.org

These transformations are typically catalyzed by transition metals, most commonly palladium or nickel complexes. elsevierpure.comacs.org The reaction proceeds through the oxidative addition of the C(acyl)-O bond of the ester to the metal center, followed by decarbonylation to form an arylpalladium or arylnickel intermediate. This intermediate can then undergo cross-coupling with a variety of partners, including boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or terminal alkynes (Sonogashira coupling).

The efficiency of decarbonylative coupling is influenced by the electronic properties of the aromatic ester. While there are no specific examples for this compound in the provided search results, the presence of the fluoro and propoxy groups would certainly affect the oxidative addition step. Bimetallic catalyst systems, such as Cu/Pd, have been developed to overcome the limitations of traditional decarboxylative cross-coupling reactions, enabling the use of a broader range of substrates. nih.gov

| Reaction Type | Catalyst and Reagents | Expected Product | Reference/Notes |

| Decarbonylative Suzuki Coupling | Pd or Ni catalyst, Boronic acid, Base | 2-Fluoro-3-propoxy-1,1'-biphenyl derivative | A common method for C-C bond formation from aryl esters. elsevierpure.comacs.org |

| Decarbonylative Sonogashira Coupling | Pd/Cu catalyst, Terminal alkyne, Base | 1-Alkynyl-2-fluoro-3-propoxybenzene | Allows for the introduction of an alkyne substituent. |

| Decarbonylative Heck-type Reaction | Pd catalyst, Alkene, Base | 1-Alkenyl-2-fluoro-3-propoxybenzene | Forms a new C-C bond with an alkene. |

| Decarboxylative Cross-Coupling | Cu/Pd bimetallic system, Coupling partner | Varies depending on coupling partner | A more robust system for challenging substrates. nih.gov |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic structure of methyl 2-fluoro-3-propoxybenzoate. These calculations reveal the distribution of electrons within the molecule and the energies of its molecular orbitals. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity. In a related compound, methyl 2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)carboxylate, the HOMO and LUMO energies were calculated to understand its electronic properties. scielo.org.mx Delocalization of charge, which influences the molecule's stability and reactivity, can be analyzed using methods like Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA). scielo.org.mx The molecular electrostatic potential map, another output of these calculations, helps in identifying the electrophilic and nucleophilic regions of the molecule. scielo.org.mx

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. researchgate.netresearchgate.net By calculating the forces on each atom, DFT methods iteratively adjust the atomic positions until a minimum energy structure is found. nih.gov This process is crucial for obtaining accurate molecular structures, which are the foundation for predicting other properties. nih.gov

Furthermore, DFT can be used to map out the energy landscape of a molecule, identifying various stable conformations and the energy barriers between them. For example, in a study of a different molecular system, DFT calculations were used to determine the energy difference between different conformations, revealing that local rearrangements are energetically favored to accommodate guest molecules. researchgate.net The choice of functional and basis set in DFT calculations is critical for accuracy, with various combinations being benchmarked for different types of molecules and properties. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which are invaluable for structure elucidation. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application. idc-online.comresearchgate.net By calculating the magnetic shielding around each nucleus in the optimized geometry, theoretical chemical shifts can be obtained and compared with experimental data to confirm or assign the structure. idc-online.com Various DFT functionals have been developed and tested for their accuracy in predicting both proton and carbon chemical shifts. idc-online.com

Similarly, vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can be calculated. These theoretical spectra can be compared with experimental IR spectra to identify functional groups and confirm the molecular structure. For instance, in the study of methyl 2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)carboxylate, both NMR and FTIR spectra were calculated and compared with experimental data to ensure consistency. scielo.org.mx

Conformational Analysis through Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to explore the conformational space of a molecule over time. mdpi.com By simulating the motion of atoms based on a force field, MD can reveal the different shapes a molecule can adopt and the transitions between them. This is particularly important for flexible molecules like this compound, which has rotatable bonds in its propoxy group.

In a study on the protein methyltransferase SMYD3, extensive MD simulations were used to investigate its conformational changes. mdpi.com These simulations revealed different conformational states (closed, intermediate, and open) and the factors that influence them. mdpi.com Such analyses can provide insights into how the molecule's shape affects its function and interactions.

Reaction Mechanism Elucidation via Transition State Theory

Transition state theory (TST) is a fundamental concept used to understand the rates of chemical reactions. wikipedia.org It postulates that for a reaction to occur, the reactants must pass through a high-energy state called the transition state. wikipedia.org Computational methods can be used to locate the geometry and energy of the transition state on the potential energy surface. wikipedia.org

By calculating the energy difference between the reactants and the transition state (the activation energy), the rate of the reaction can be estimated. This approach is crucial for elucidating reaction mechanisms, as it allows for the theoretical investigation of different possible pathways. While TST is primarily used for qualitative understanding, it can also be used to calculate thermodynamic activation parameters like enthalpy, entropy, and Gibbs energy of activation. wikipedia.org

Investigation of Intramolecular Interactions and Fluorine Effects (e.g., C-H···F Hydrogen Bonds)

The fluorine atom in this compound can participate in various non-covalent interactions that influence the molecule's conformation and reactivity. One such interaction is the intramolecular C-H···F hydrogen bond. While organic fluorine is generally a weak hydrogen bond acceptor, these interactions can still play a role in determining the preferred conformation of a molecule. escholarship.org

Computational studies can quantify the strength of these interactions and their effect on the molecular geometry. For example, in a study of 4-anilino-5-fluoroquinazolines, the interplay between electrostatic repulsion and a weak intramolecular N-H···F hydrogen bond was found to dictate a syn-periplanar orientation. escholarship.org The effect of substituents on the strength of these hydrogen bonds can also be investigated computationally. escholarship.org

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to connect the molecular structure of a compound to its chemical reactivity. Computational chemistry provides a powerful toolkit for these investigations. By calculating various electronic and structural descriptors, it is possible to build models that predict the reactivity of a molecule.

For example, the electronic properties derived from quantum chemical calculations, such as HOMO-LUMO gaps and atomic charges, can be correlated with reaction rates or equilibrium constants. Similarly, steric factors, which can be quantified from the optimized geometry, play a crucial role in determining reactivity. The insights gained from conformational analysis and the study of intramolecular interactions also contribute to a comprehensive understanding of the structure-reactivity relationship.

Exploration of Non Biological and Non Medical Applications

Application as a Building Block in Organic Synthesis

In the realm of organic synthesis, the strategic value of Methyl 2-fluoro-3-propoxybenzoate lies in its capacity to serve as a foundational molecule for constructing more complex chemical architectures. The presence of multiple functional groups on the aromatic ring allows for sequential and regioselective reactions.

This compound is a key starting material for a variety of functionalized benzoic acid derivatives. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, 2-fluoro-3-propoxybenzoic acid. This transformation unlocks further synthetic pathways, as the carboxylic acid group can be converted into other functionalities such as acid chlorides, amides, or other esters.

Furthermore, the aromatic ring itself is activated for electrophilic aromatic substitution reactions. The fluorine and propoxy groups direct incoming electrophiles to specific positions on the ring, enabling the controlled introduction of new functional groups. This characteristic is crucial for synthesizing polysubstituted benzene (B151609) derivatives with precise substitution patterns, which are highly sought after in fine chemical manufacturing. For instance, related compounds like 2-fluoro-3-methylbenzoic acid are recognized as versatile building blocks for creating derivatives with specific functionalities that can enhance biological or material properties. chemimpex.com

The structural features of this compound make it an important intermediate in multi-step syntheses of elaborate organic molecules. Fluorinated compounds are of significant importance as intermediates in the production of various agents, including those for agricultural use. epo.org The incorporation of a fluorine atom can profoundly alter the properties of a target molecule.

Fluorinated intermediates like 2-fluoro-3-oxoalkylcarboxylic acid esters, which share the α-fluoro ester motif, are used in the production of fungicides. epo.org Similarly, this compound can serve as a crucial component in synthesizing complex structures where the fluorine atom is installed early in the synthetic sequence. Its stability allows it to be carried through multiple reaction steps before final modification.

Table 1: Related Fluorinated Compounds and Their Synthetic Roles

| Compound Name | Role in Synthesis | Reference |

| 2-Fluoro-3-methylbenzoic acid | Building block for pharmaceuticals and agrochemicals. | chemimpex.com |

| Methyl 2-fluoro-3-oxopentanoate | Intermediate in the preparation of Fluorophenol derivatives. | chemicalbook.com |

| 2-Fluoro-3-oxoalkylcarboxylic acid ester | Intermediate for producing triazole derivatives used as fungicides. | epo.org |

| 5-bromo-3-fluoro-2-methylbenzoate | Intermediate for medicines, pesticides, and liquid crystal materials. | google.com |

Contributions to Materials Science and Polymer Chemistry

The unique properties imparted by fluorine atoms make fluorinated compounds highly valuable in materials science. These properties include high thermal stability, chemical inertness, and low surface energy. nih.govresearchgate.net

Fluorinated polymers are a class of high-performance materials with a wide range of industrial applications due to their exceptional properties. nih.gov These materials are broadly categorized as perfluoropolymers, where all hydrogen atoms are replaced by fluorine, and partially fluorinated polymers. semanticscholar.org The synthesis of these polymers relies on the polymerization of fluorine-containing monomers.

While direct polymerization of this compound is not typical, it can be chemically modified to produce a polymerizable monomer. For example, related fluorinated molecules like methyl 2-fluoroacrylate are used to produce acrylate (B77674) polymers with specific mechanical and optical properties. wikipedia.org By introducing a vinyl or other polymerizable group to the aromatic ring or the propoxy chain of this compound, it could be incorporated into specialty polymers. The presence of the fluorinated aromatic core would be expected to enhance the thermal stability, chemical resistance, and optical clarity of the resulting polymer.

Table 2: Key Properties of Fluorinated Polymers

| Property | Description | Reference |

| Thermal Stability | Strong carbon-fluorine bonds lead to high resistance to heat. | nih.gov |

| Chemical Resistance | Generally inert and resistant to a wide range of chemicals. | semanticscholar.org |

| Low Surface Energy | Results in non-stick (hydrophobic and oleophobic) surfaces. | researchgate.netsemanticscholar.org |

| Weather Stability | High resistance to degradation by UV radiation and environmental factors. | nih.gov |

| Low Dielectric Constant | Makes them excellent electrical insulators. | semanticscholar.org |

Role in Liquid Crystal Formulations and Properties

The incorporation of fluorine atoms into organic molecules can have a profound impact on their mesomorphic and structural characteristics, which is particularly relevant for liquid crystals (LCs). nih.gov Fluorine substitution can enhance properties such as dielectric anisotropy, melting temperature, and mesophase stability. nih.gov

Fluorobenzene (B45895) compounds are known to be used as intermediates for liquid crystal materials. google.com Specifically, benzoic acid derivatives containing fluorine, such as 3-fluoro-2-methylbenzoic acid, can serve as a structural scaffold for bent-core liquid crystals. ossila.com this compound possesses the key structural elements desirable for a liquid crystal component: a rigid aromatic core (the benzoate (B1203000) group), a polar substituent (the fluorine atom), and a flexible alkyl chain (the propoxy group). These features suggest that it could be used as an additive or a core component in liquid crystal mixtures to fine-tune their physical properties for display applications.

The unique electronic properties of the carbon-fluorine bond make fluorinated compounds attractive for use in optoelectronic materials. Amorphous perfluoropolymers, for example, are used in specialized applications such as optical lenses and fibers due to their high optical clarity and poor solubility. nih.gov

Fluorobenzene compounds also serve as monomers for high-performance engineering plastics like polyether ether ketone (PEEK) and other polyether ketones. google.com this compound could function as a precursor for synthesizing components of such advanced materials. Its incorporation could help modulate key optoelectronic properties like refractive index, dielectric constant, and charge-transport characteristics, making it a person of interest for the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Advanced Functional Materials Development (e.g., Sensors, Catalysis)

The specific arrangement of substituents on the aromatic ring of this compound suggests its potential as a precursor in the synthesis of advanced functional materials. The interplay between the electron-withdrawing fluorine atom and the electron-donating propoxy group can significantly influence the electronic properties, stability, and intermolecular interactions of polymers and other materials derived from it.

The introduction of fluorine into aromatic systems is a well-established strategy for modifying the properties of materials. nih.gov Fluorine's high electronegativity can enhance thermal stability and chemical resistance in polymers. nih.gov In the context of this compound, the fluorine atom, positioned ortho to the ester and meta to the propoxy group, can influence the electron density distribution of the aromatic ring. This can be advantageous in the design of materials for electronic applications, such as organic light-emitting diodes (OLEDs), where fine-tuning of energy levels is crucial.

The propoxy group, on the other hand, can impart flexibility and solubility to a polymer chain, which is beneficial for material processing. The combination of these groups could lead to the development of materials with a unique balance of properties. For instance, in the field of sensor technology, the aromatic ring of this compound could be functionalized to create a receptor unit. The electronic perturbations caused by the fluorine and propoxy substituents could modulate the interaction of the sensor with target analytes, potentially leading to enhanced sensitivity and selectivity.

While direct applications of this compound in catalysis are not yet documented, its structure is relevant to the synthesis of ligands for metal catalysts. The fluorinated and alkoxylated phenyl group could be incorporated into larger ligand scaffolds, such as phosphines or N-heterocyclic carbenes. The electronic nature of the substituents would influence the electron-donating or -accepting properties of the resulting ligand, thereby tuning the activity and selectivity of the metal center in catalytic reactions. researchgate.net

Applications in Agrochemical Research (Non-Biological Activity Focus)

In the field of agrochemical research, the focus on this compound lies in its utility as a synthetic intermediate for more complex active ingredients, rather than any intrinsic biological activity. The presence and specific positioning of the fluoro and propoxy groups are of particular interest for designing next-generation herbicides, fungicides, and insecticides.

Fluorine substitution is a common strategy in agrochemical design to enhance the efficacy and metabolic stability of a molecule. nih.gov The fluorine atom in this compound can block sites of metabolic attack, leading to a longer-lasting effect of the final product. The propoxy group can influence the lipophilicity of the molecule, which is a critical parameter for its uptake and transport within a plant or insect. researchgate.net The balance between hydrophilicity and lipophilicity is crucial for the performance of an agrochemical. nih.gov

This compound can serve as a starting material for a variety of chemical transformations. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, a common functional group in many pesticides. mdpi.com The aromatic ring can undergo further substitution reactions to introduce other desired functionalities. The strategic placement of the existing groups can direct these subsequent substitutions to specific positions on the ring.

The development of novel agrochemicals often involves the synthesis and screening of large libraries of compounds. This compound represents a readily available building block that allows for the systematic variation of the molecular structure, aiding in the discovery of new and effective crop protection agents.

Development of Novel Reagents and Catalysts

The chemical functionalities present in this compound make it a candidate for the development of novel reagents and catalysts for organic synthesis. The ester group, in particular, can be a handle for a variety of chemical transformations.

For instance, conversion of the methyl ester to an acyl fluoride (B91410) could yield a specialized acylating agent. Acyl fluorides have gained attention as reagents that are more stable and selective than the corresponding acyl chlorides in certain applications. nih.govnih.gov The presence of the fluoro and propoxy substituents on the aromatic ring would modulate the reactivity of such an acyl fluoride.

Furthermore, the aromatic ring itself can be a platform for the synthesis of organocatalysts. For example, by introducing other functional groups, it may be possible to create a chiral catalyst for asymmetric reactions. The existing substituents would play a role in defining the steric and electronic environment of the catalytic center. The development of new catalysts is essential for advancing green and efficient chemical synthesis.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₃FO₃ |

| Molecular Weight | 212.22 g/mol |

| CAS Number | 2404733-95-3 |

| Physical Form | Liquid |

Synthesis and Characterization of Structural Analogues and Derivatives

Systematic Modification of the Alkoxy Chain (e.g., Isopropoxy, Longer Chain Propoxy)

The alkoxy group at the C3 position of the benzoate (B1203000) ring is a key determinant of the molecule's lipophilicity and steric profile. Systematic variation of this chain can significantly influence its interaction with biological targets or its properties as a material component.

A common and effective method for the synthesis of such analogues is the Williamson ether synthesis. This reaction typically involves the deprotonation of a phenol (B47542) by a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. In the context of synthesizing analogues of Methyl 2-fluoro-3-propoxybenzoate, the precursor would be a methyl 2-fluoro-3-hydroxybenzoate.

For instance, the synthesis of Methyl 2-fluoro-3-isopropoxybenzoate would proceed by reacting methyl 2-fluoro-3-hydroxybenzoate with 2-bromopropane (B125204) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). Similarly, analogues with longer alkoxy chains, such as butoxy or pentoxy, can be synthesized using the corresponding alkyl bromides (1-bromobutane, 1-bromopentane, etc.).

Table 1: Representative Analogues with Modified Alkoxy Chains

| Compound Name | Alkoxy Group | Alkyl Halide Reagent |

| Methyl 2-fluoro-3-isopropoxybenzoate | Isopropoxy | 2-Bromopropane |

| Methyl 2-fluoro-3-butoxybenzoate | n-Butoxy | 1-Bromobutane |

| Methyl 2-fluoro-3-pentoxybenzoate | n-Pentoxy | 1-Bromopentane |

The characterization of these analogues would involve standard spectroscopic techniques. 1H NMR spectroscopy would confirm the presence of the new alkyl chain by showing characteristic signals for the additional methylene (B1212753) and methyl groups. For example, the isopropoxy group would exhibit a doublet for the two methyl groups and a septet for the methine proton. 13C NMR and mass spectrometry would further confirm the structure and molecular weight of the newly synthesized compounds.

Variation of the Fluorine Substitution Pattern on the Benzoate Ring

The position and number of fluorine atoms on the aromatic ring can dramatically alter the electronic properties of the molecule, affecting its reactivity, metabolic stability, and binding affinities. The synthesis of analogues with varied fluorine substitution patterns often requires starting from different commercially available or synthetically accessible fluorinated benzoic acids.

For example, the synthesis of Methyl 4-fluoro-3-propoxybenzoate would start from 4-fluoro-3-hydroxybenzoic acid. This starting material can be esterified with methanol (B129727) in the presence of an acid catalyst like sulfuric acid to yield Methyl 4-fluoro-3-hydroxybenzoate. Subsequent propylation via Williamson ether synthesis, as described in the previous section, would furnish the desired product.

The synthesis of difluoro analogues, such as Methyl 2,5-difluoro-3-propoxybenzoate , would necessitate a starting material like 2,5-difluoro-3-hydroxybenzoic acid. The synthetic route would follow a similar esterification and etherification sequence. The availability of appropriately substituted starting materials is often the limiting factor in the synthesis of such analogues.

Table 2: Analogues with Varied Fluorine Substitution

| Compound Name | Fluorine Position(s) | Key Starting Material |

| Methyl 4-fluoro-3-propoxybenzoate | 4-Fluoro | 4-Fluoro-3-hydroxybenzoic acid |

| Methyl 5-fluoro-3-propoxybenzoate | 5-Fluoro | 5-Fluoro-3-hydroxybenzoic acid |

| Methyl 2,5-difluoro-3-propoxybenzoate | 2,5-Difluoro | 2,5-Difluoro-3-hydroxybenzoic acid |

19F NMR spectroscopy is a crucial characterization tool for these analogues, providing direct evidence for the presence and chemical environment of the fluorine atoms.

Alteration of the Ester Alkyl Group (e.g., Ethyl, Isopropyl)

Modification of the ester alkyl group can influence the compound's solubility, volatility, and susceptibility to hydrolysis. The synthesis of these analogues is generally straightforward and can be achieved by Fischer-Speier esterification of 2-fluoro-3-propoxybenzoic acid with the desired alcohol (e.g., ethanol (B145695), isopropanol) in the presence of a strong acid catalyst.

Alternatively, the acid can be converted to a more reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with the appropriate alcohol. chemicalbook.com This two-step procedure is often higher yielding and can be performed under milder conditions.

For example, to synthesize Ethyl 2-fluoro-3-propoxybenzoate , 2-fluoro-3-propoxybenzoic acid would be reacted with ethanol and a catalytic amount of sulfuric acid under reflux. For Isopropyl 2-fluoro-3-propoxybenzoate , isopropanol (B130326) would be used instead.

Table 3: Analogues with Altered Ester Alkyl Groups

| Compound Name | Ester Alkyl Group | Alcohol Reagent |

| Ethyl 2-fluoro-3-propoxybenzoate | Ethyl | Ethanol |

| Isopropyl 2-fluoro-3-propoxybenzoate | Isopropyl | Isopropanol |

| Butyl 2-fluoro-3-propoxybenzoate | n-Butyl | n-Butanol |

The successful synthesis of these esters can be confirmed by 1H NMR, where the signals corresponding to the methyl ester (a singlet around 3.9 ppm) would be replaced by the characteristic signals of the new alkyl group (e.g., a quartet and a triplet for an ethyl group).

Incorporation of Additional Functional Groups on the Aromatic Ring

Introducing additional functional groups onto the aromatic ring can provide new points for chemical modification or alter the electronic and steric nature of the molecule. The position of substitution is dictated by the directing effects of the existing substituents (the activating O-propoxy group and the deactivating but ortho-, para-directing fluorine and meta-directing carboxylate group).

A common synthetic strategy involves electrophilic aromatic substitution on a suitable precursor. For example, nitration of this compound with a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group at the 5-position, yielding Methyl 2-fluoro-5-nitro-3-propoxybenzoate , due to the directing influence of the propoxy and fluoro groups. The nitro group can then be a versatile handle for further transformations, such as reduction to an amino group.

Another example is bromination, which can be achieved using N-bromosuccinimide (NBS) and a radical initiator or a Lewis acid catalyst, to introduce a bromine atom onto the ring, likely at the 5-position as well, to give Methyl 5-bromo-2-fluoro-3-propoxybenzoate .

Table 4: Analogues with Additional Aromatic Functional Groups

| Compound Name | Additional Group | Position of Substitution | Synthetic Method |

| Methyl 2-fluoro-5-nitro-3-propoxybenzoate | Nitro (-NO2) | 5 | Electrophilic Nitration |

| Methyl 5-amino-2-fluoro-3-propoxybenzoate | Amino (-NH2) | 5 | Reduction of Nitro Group |

| Methyl 5-bromo-2-fluoro-3-propoxybenzoate | Bromo (-Br) | 5 | Electrophilic Bromination |

The introduction of these groups would be confirmed by spectroscopic methods. For instance, the presence of a nitro group would cause a significant downfield shift of the adjacent aromatic protons in the 1H NMR spectrum.

Comparative Analysis of Synthetic Routes for Analogues

The choice of a synthetic route for a particular analogue depends on several factors, including the availability of starting materials, the desired yield, the scalability of the reaction, and the ease of purification.

For the synthesis of alkoxy chain analogues (Section 7.1), the Williamson ether synthesis is generally the most efficient method, offering good yields and broad applicability. An alternative could be a Mitsunobu reaction, which allows for the coupling of an alcohol with the phenolic precursor under milder conditions, but often requires more complex purification to remove the triphenylphosphine (B44618) oxide byproduct.

For altering the ester group (Section 7.3), Fischer esterification is a simple one-step process, but it is an equilibrium reaction and may require forcing conditions to achieve high conversion. The acid chloride method, while being a two-step process, is often more reliable and gives higher yields under milder conditions.

When introducing new functional groups (Section 7.4), direct electrophilic substitution is a common approach. However, regioselectivity can sometimes be an issue, leading to mixtures of isomers that require careful separation. An alternative strategy is to start with a pre-functionalized building block and construct the target molecule around it. For example, to obtain a specific isomer, one might start with a commercially available nitrated or halogenated phenol and then build the rest of the molecule.

Structure-Property Relationship (SPR) Studies of Analogues

Structure-Property Relationship (SPR) studies aim to understand how systematic changes in the molecular structure of the analogues affect their physicochemical properties. These properties, in turn, can be correlated with their biological activity or material performance.

Lipophilicity: The modification of the alkoxy chain (Section 7.1) has a direct impact on lipophilicity, which is often quantified by the partition coefficient (logP). Increasing the length of the alkyl chain (e.g., from propoxy to butoxy to pentoxy) will increase the logP, making the compound more lipid-soluble. This can affect its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.

Electronic Effects: The introduction of different fluorine substitution patterns (Section 7.2) or additional functional groups (Section 7.4) significantly alters the electronic distribution within the molecule. Fluorine is a highly electronegative atom and acts as an inductive electron-withdrawing group, which can influence the pKa of the corresponding carboxylic acid and the reactivity of the aromatic ring. A nitro group is a strong electron-withdrawing group, while an amino group is an electron-donating group. These electronic modifications can affect how the molecule interacts with biological targets, such as enzymes or receptors. nih.gov

Steric Effects: The size and shape of the substituents play a crucial role in determining how well a molecule can fit into a binding pocket of a protein or pack in a crystal lattice. For example, changing the alkoxy group from a linear n-propoxy to a bulkier isopropoxy group can have a profound effect on its biological activity due to steric hindrance.

Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding, such as an amino or hydroxyl group, can lead to new interactions with biological targets, potentially increasing binding affinity. Conversely, replacing a hydrogen bond donor (like a hydroxyl group) with a group that can only act as a hydrogen bond acceptor (like a fluorine atom) can have a significant impact on binding. nih.gov

By systematically synthesizing these analogues and evaluating their properties, a clearer understanding of the structure-property relationships can be established, guiding the design of future compounds with optimized characteristics.

Conclusions, Challenges, and Future Research Directions

Summary of Key Findings Regarding Methyl 2-fluoro-3-propoxybenzoate

Direct scientific literature exclusively detailing the synthesis, properties, and applications of this compound is sparse. However, its existence is confirmed through chemical supplier databases, which provide fundamental physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2404733-95-3 | sigmaaldrich.com |

| Molecular Formula | C11H13FO3 | sigmaaldrich.com |

| Molecular Weight | 212.22 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Analysis of related fluorinated benzoates suggests that the synthesis of this compound likely involves standard esterification methods, such as the reaction of 2-fluoro-3-propoxybenzoic acid with methanol (B129727) in the presence of an acid catalyst. numberanalytics.com The presence of the fluorine atom and the propoxy group is expected to influence the compound's electronic properties, solubility, and conformational behavior. bohrium.com

Current Limitations and Open Questions in the Research Domain

The primary limitation in the study of this compound is the scarcity of dedicated research. This gap in the scientific literature leaves several fundamental questions unanswered:

Optimized Synthesis: While general synthetic methods can be inferred, specific, high-yield, and scalable synthesis protocols for this compound have not been published.

Detailed Physicochemical Characterization: Comprehensive data on its spectroscopic properties (NMR, IR, MS), crystallographic structure (if applicable), and thermal behavior are not readily available.

Biological Activity: There is no public information regarding the biological or toxicological profile of this compound.

Material Properties: Its potential utility in material science, for instance as a liquid crystal or a component in polymers, remains unexplored.

Untapped Potential in Advanced Chemical and Material Science Applications

Drawing parallels from research on analogous fluorinated benzoates, this compound holds considerable untapped potential in several advanced applications. The introduction of fluorine can significantly alter the properties of organic molecules, making them valuable in various fields. accessscience.com

Liquid Crystals: Fluorinated benzoates are known to be components of liquid crystal mixtures. bohrium.comscispace.com The specific substitution pattern of this compound could contribute to desirable mesomorphic properties, such as a broad nematic range or specific dielectric anisotropies, making it a candidate for use in display technologies.

Polymer Science: As a monomer or an additive, it could be incorporated into polymers to enhance properties like thermal stability, chemical resistance, and optical clarity. Fluorinated polymers often exhibit low surface energy and unique refractive indices. rsc.org

Pharmaceutical and Agrochemical Synthesis: Fluorinated building blocks are crucial in the development of new drugs and pesticides. nih.gov The 2-fluoro-3-alkoxybenzoic acid motif could serve as a key intermediate for synthesizing biologically active molecules with improved metabolic stability and bioavailability.

Emerging Research Avenues in Fluorinated Benzoate (B1203000) Chemistry

The broader field of fluorinated benzoate chemistry is continually evolving, with several emerging research avenues that could encompass the study of this compound:

Novel Donor-Acceptor Molecules: Research into novel functional materials for applications like thermally activated delayed fluorescence (TADF) in organic light-emitting diodes (OLEDs) often utilizes donor-acceptor architectures. Benzoate esters can act as effective acceptor moieties, and the strategic placement of fluorine can fine-tune the electronic properties. researchgate.net

Bent-Core Liquid Crystals: The meta-substitution pattern in molecules like 3-fluoro-2-methylbenzoic acid makes them suitable scaffolds for bent-core liquid crystals, which exhibit unique and interesting phase behaviors. ossila.com The structure of this compound could be a precursor to similar bent-core mesogens.

Fluorinated Materials for Optoelectronics: The development of fluorinated organic materials for electronic and optoelectronic applications is a burgeoning field. Fluorination can lower HOMO and LUMO energy levels, facilitating electron injection and improving oxidative stability in devices like organic field-effect transistors (OFETs) and photovoltaics. rsc.org

Prospects for Sustainable Synthesis and Process Development (e.g., Green Solvents)

The increasing emphasis on green chemistry presents significant opportunities for the synthesis of fluorinated compounds like this compound. numberanalytics.com

Eco-Friendly Esterification: Research into sustainable methods for aromatic ester synthesis, such as using solid acid catalysts, microwave-assisted synthesis, and solvent-free conditions, can be applied to produce this compound with reduced environmental impact. nih.govresearchgate.net

Biocatalysis: The use of enzymes in fluorination and subsequent transformations is a growing area of interest. worktribe.com Biocatalytic methods could offer highly selective and environmentally benign routes to fluorinated building blocks and final products.

Flow Chemistry: Continuous flow processes can enhance the safety and efficiency of fluorination reactions, which often involve hazardous reagents. google.com This approach allows for better control over reaction parameters and can facilitate scale-up.

Interdisciplinary Research Opportunities

The unique properties imparted by fluorine create numerous opportunities for interdisciplinary research involving this compound and related compounds.

Chemistry and Biology: The exploration of fluorinated molecules at the interface of chemistry and biology is a rich field, with applications in medicinal chemistry, chemical biology, and molecular imaging. nih.gov Investigating the biological activity of this compound could lead to the discovery of new therapeutic agents.

Materials Science and Engineering: Collaboration between chemists and materials scientists is crucial for designing and fabricating novel materials with tailored properties. The incorporation of this compound into polymers, liquid crystals, or organic electronics requires a deep understanding of both its chemical nature and the physical principles governing material performance. numberanalytics.comrsc.org

Environmental Science: As the use of fluorinated compounds grows, so do concerns about their environmental fate and potential persistence. nih.gov Interdisciplinary studies are needed to assess the biodegradability and potential environmental impact of new fluorinated molecules like this compound.

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-fluoro-3-propoxybenzoate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sequential functionalization of the benzoate core. A general approach includes:

- Step 1: Fluorination at the 2-position using electrophilic fluorinating agents (e.g., Selectfluor) under anhydrous conditions.

- Step 2: Propoxylation at the 3-position via nucleophilic substitution with 1-propanol in the presence of a base (e.g., K₂CO₃) .

- Step 3: Esterification with methyl chloride or methanol under acidic catalysis.

Optimization Tips: - Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Use inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.

- Adjust solvent polarity (e.g., DMF for fluorination, THF for propoxylation) to enhance yields .

Advanced: How can regioselectivity challenges during fluorination and propoxylation be addressed?

Answer:

Regioselectivity is influenced by steric and electronic factors:

- Fluorination: Electron-withdrawing groups (e.g., ester at position 1) direct fluorination to the 2-position. Use bulky directing groups (e.g., tert-butyl esters) to suppress competing reactions .

- Propoxylation: Steric hindrance at adjacent positions can be mitigated by using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic attack at the 3-position .

Validation: Confirm regiochemistry via NOESY NMR or X-ray crystallography .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Identify fluorine coupling patterns (e.g., splitting in ¹H NMR due to adjacent F) and ester carbonyl signals (~165-170 ppm in ¹³C NMR).

- IR Spectroscopy: Confirm ester C=O stretch (~1720 cm⁻¹) and C-F stretch (~1100 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the propoxy group .

Advanced: How can 2D NMR or X-ray crystallography resolve structural ambiguities in fluorinated benzoate derivatives?

Answer:

- 2D NMR (COSY, HSQC): Map coupling networks to distinguish between ortho/meta substituents. For example, ¹H-¹⁹F coupling in NOESY confirms proximity between F and adjacent protons .

- X-ray Crystallography: Resolve absolute configuration and confirm regiochemistry, especially in cases where steric effects distort NMR interpretations .

Basic: What are the recommended safety protocols for handling this compound?

Answer:

- Engineering Controls: Use fume hoods and closed systems to limit airborne exposure .

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Decontamination: Immediate skin contact requires washing with soap/water; contaminated clothing must be professionally laundered .

- Air Monitoring: Implement real-time gas detection for volatile intermediates (e.g., propyl halides) .

Advanced: How can conflicting bioactivity data in enzyme inhibition assays be reconciled?

Answer:

Conflicts may arise due to:

- Solvent Effects: Use DMSO-free buffers to avoid artificial inhibition artifacts.

- Concentration Gradients: Validate dose-response curves with LC-MS quantification of the compound in assay media .

- Off-Target Binding: Perform competitive binding assays (e.g., SPR or ITC) to confirm specificity .

Basic: What analytical methods are suitable for quantifying this compound in complex matrices?

Answer:

- HPLC-UV: Use a C18 column with mobile phase (acetonitrile/water + 0.1% TFA) for baseline separation. Detection at 254 nm .

- GC-MS: Derivatize the ester to a volatile silylated form for trace analysis .

Advanced: How can degradation products of this compound be identified under physiological conditions?

Answer:

- Forced Degradation Studies: Expose the compound to pH extremes (e.g., 1 M HCl/NaOH), heat (40–60°C), and UV light.

- LC-HRMS/MS: Detect hydrolysis products (e.g., 2-fluoro-3-propoxybenzoic acid) and assign structures via isotopic patterns .

Basic: What is the compound’s potential application in agrochemical research?

Answer:

Fluorinated benzoates are precursors for herbicides targeting acetolactate synthase (ALS). This compound’s lipophilicity enhances foliar absorption, making it a candidate for derivatization into sulfonylurea analogs .

Advanced: How can structure-activity relationship (SAR) studies optimize its pharmacokinetic properties?

Answer:

- Modify Substituents: Replace the propoxy group with cyclopropoxy to enhance metabolic stability.

- LogP Optimization: Introduce polar groups (e.g., hydroxyl) to balance membrane permeability and solubility .

- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.